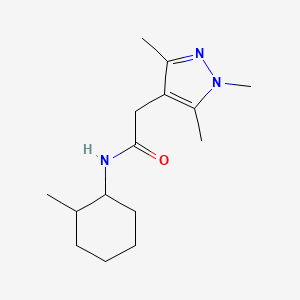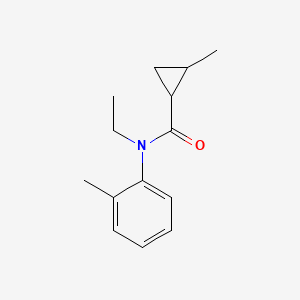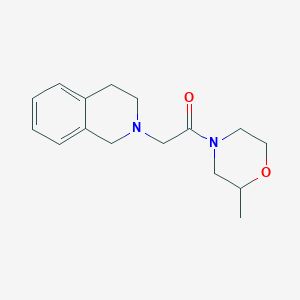
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of isoquinoline and has been found to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. Additionally, it has been found to bind to the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition.
Biochemical and Physiological Effects:
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that helps to prevent the growth and spread of cancer. Additionally, this compound has been found to reduce inflammation and pain by inhibiting the activity of certain enzymes and receptors in the body.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential to exhibit a wide range of biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research can be conducted to explore its potential use as an anticancer agent and its mechanism of action. Furthermore, research can be conducted to optimize the synthesis and purification methods for this compound to increase its yield and purity.
合成方法
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone involves the reaction of 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine with 2-methylmorpholine-4-carbaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.
科学研究应用
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone has been used in various scientific research applications. It has been found to exhibit potential anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-10-18(8-9-20-13)16(19)12-17-7-6-14-4-2-3-5-15(14)11-17/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCHFHMBNZBACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
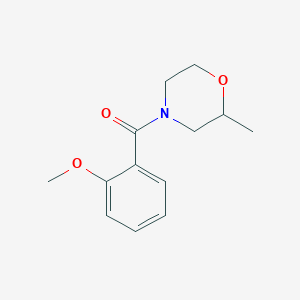
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)

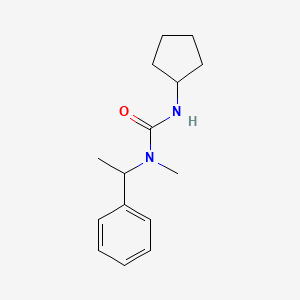
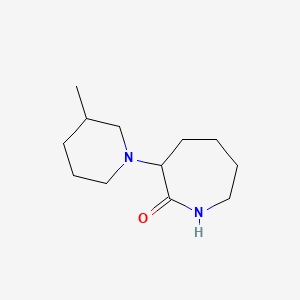
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492137.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
